5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific signaling pathways involved in tumor growth and progression .
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent FGFR inhibitor, interferes with this process, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways . The inhibition of FGFR leads to the suppression of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which is generally beneficial for bioavailability and could be an appealing lead compound for subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The compound 5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide has been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, reduction could produce deoxygenated compounds, and substitution could result in a wide range of functionalized derivatives with different biological activities.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: For studying the effects of pyrrolopyridine derivatives on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activity.
Phenylpiperazines: Compounds containing a phenylpiperazine skeleton, which also exhibit diverse biological activities.
Uniqueness
5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique pharmacological properties. Its ability to selectively inhibit FGFRs with high potency makes it a valuable lead compound for the development of new cancer therapies .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-16-19(15-24-26(16)18-8-3-2-4-9-18)21(27)23-12-6-13-25-14-10-17-7-5-11-22-20(17)25/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKSPEAYCGBSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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